molecular formula C12H15BN2O4S B13916558 (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid

(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid

Cat. No.: B13916558
M. Wt: 294.14 g/mol
InChI Key: XRIVZJXRWBPLJM-UHFFFAOYSA-N
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Description

N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a benzothiazole ring, a boronic acid moiety, and a carbamate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-aminobenzothiazole with boronic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic esters.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted carbamate esters.

Scientific Research Applications

N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The benzothiazole ring contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a boronic acid moiety and a benzothiazole ring, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H15BN2O4S

Molecular Weight

294.14 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid

InChI

InChI=1S/C12H15BN2O4S/c1-12(2,3)19-11(16)15-10-14-9-7(13(17)18)5-4-6-8(9)20-10/h4-6,17-18H,1-3H3,(H,14,15,16)

InChI Key

XRIVZJXRWBPLJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)SC(=N2)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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